molecular formula CH3Li B1224462 Methyllithium CAS No. 917-54-4

Methyllithium

Cat. No.: B1224462
CAS No.: 917-54-4
M. Wt: 22 g/mol
InChI Key: IHLVCKWPAMTVTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyllithium is the simplest organolithium reagent, with the empirical formula CH₃Li. This s-block organometallic compound adopts an oligomeric structure both in solution and in the solid state. It is highly reactive and is invariably used in solution with an ether as the solvent. This compound is a reagent in organic synthesis as well as organometallic chemistry .

Mechanism of Action

Target of Action

Methyllithium, the simplest organolithium reagent, is a highly reactive compound used in organic synthesis and organometallic chemistry . Its primary targets are electron acceptors and proton donors due to its strong basicity and high nucleophilicity .

Mode of Action

This compound is both strongly basic and highly nucleophilic due to the partial negative charge on carbon . This makes it particularly reactive towards electron acceptors and proton donors . It is used as the synthetic equivalent of the methyl anion synthon .

Biochemical Pathways

This compound is involved in numerous organic, inorganic, organometallic, and polymerization reactions . For example, ketones react with this compound to give tertiary alcohols in a two-step process . Nonmetal halides are also converted to methyl compounds with this compound .

Pharmacokinetics

It is orally well absorbed, mainly distributed in the total body water . .

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. For instance, when reacting with ketones, it forms tertiary alcohols . When reacting with nonmetal halides, it forms methyl compounds .

Action Environment

This compound requires anhydrous conditions for operations because it is highly reactive towards water . Oxygen and carbon dioxide are also incompatible with this compound . Most reactions involving this compound are conducted below room temperature . It is usually used in solution with an ether as the solvent .

Biochemical Analysis

Biochemical Properties

Methyllithium plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes, proteins, and other biomolecules, primarily through nucleophilic addition and deprotonation reactions. This compound can react with carbonyl-containing compounds, such as aldehydes and ketones, to form alcohols. It also interacts with acidic protons in biomolecules, leading to deprotonation and subsequent formation of new carbon-lithium bonds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can affect cell function by altering the redox state of cells and disrupting normal metabolic processes. This compound has been shown to induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways. Additionally, it can interfere with cellular signaling by modifying the activity of key signaling proteins and enzymes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic addition and deprotonation reactions. This compound can bind to carbonyl groups in biomolecules, forming new carbon-carbon bonds. It can also deprotonate acidic protons in biomolecules, leading to the formation of carbon-lithium bonds. These interactions can result in enzyme inhibition or activation, depending on the specific biomolecule involved. This compound can also induce changes in gene expression by affecting the redox state of cells and activating stress response pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is highly reactive and can degrade rapidly in the presence of moisture or air. This degradation can lead to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term exposure to this compound can also result in cumulative effects on cellular function, including oxidative stress and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mild oxidative stress and changes in gene expression. At high doses, it can cause significant toxicity and adverse effects, including cell death and tissue damage. Threshold effects have been observed, where a certain dosage level is required to elicit a specific biological response. It is important to carefully control the dosage of this compound in experimental settings to avoid toxic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by altering the activity of key enzymes involved in metabolic processes. This compound can also influence metabolite levels by modifying the redox state of cells and inducing oxidative stress. These effects can lead to changes in cellular metabolism and energy production .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. It can accumulate in specific cellular compartments, depending on its interactions with biomolecules. This compound can also affect its localization and accumulation by modifying the activity of transporters and binding proteins. These interactions can influence the overall distribution and effectiveness of this compound in biochemical reactions .

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within cells, depending on its interactions with targeting signals. These interactions can affect the activity and function of this compound in biochemical reactions. Post-translational modifications can also play a role in the subcellular localization of this compound by altering its binding properties and interactions with biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyllithium is typically prepared by the reaction of methyl bromide with a suspension of lithium in diethyl ether: [ 2 \text{Li} + \text{CH}_3\text{Br} \rightarrow \text{CH}_3\text{Li} + \text{LiBr} ] The lithium bromide forms a complex with the this compound. Most commercially available this compound consists of this complex. “Halide-free” this compound can be prepared from methyl chloride, where lithium chloride precipitates from the diethyl ether since it does not form a strong complex with this compound .

Industrial Production Methods: this compound is usually not prepared in the laboratory but purchased as a solution in various ethers. Commercial this compound can be treated with dioxane to precipitate lithium bromide, which can be removed by filtration .

Chemical Reactions Analysis

Types of Reactions: Methyllithium undergoes various types of reactions, including nucleophilic addition, deprotonation, and substitution reactions. It is both strongly basic and highly nucleophilic due to the partial negative charge on carbon .

Common Reagents and Conditions:

    Nucleophilic Addition: this compound reacts with ketones to give tertiary alcohols in a two-step process: [ \text{Ph}_2\text{CO} + \text{CH}_3\text{Li} \rightarrow \text{Ph}_2\text{C}(\text{CH}_3)\text{OLi} ] [ \text{Ph}_2\text{C}(\text{CH}_3)\text{OLi} + \text{H}^+ \rightarrow \text{Ph}_2\text{C}(\text{CH}_3)\text{OH} + \text{Li}^+ ]

    Substitution: Nonmetal halides are converted to methyl compounds with this compound: [ \text{PCl}_3 + 3 \text{CH}_3\text{Li} \rightarrow \text{P(CH}_3)_3 + 3 \text{LiCl} ]

Major Products: The major products formed from these reactions include tertiary alcohols and methylated nonmetal compounds .

Scientific Research Applications

Methyllithium is widely used in scientific research due to its reactivity and versatility:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its simplicity and high reactivity. It is the parent archetypal organolithium complex and serves as a fundamental reagent in organometallic chemistry .

Properties

IUPAC Name

lithium;carbanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3.Li/h1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHLVCKWPAMTVTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[CH3-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3Li
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7061273
Record name Lithium, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

22.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917-54-4
Record name Lithium, methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000917544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lithium, methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Lithium, methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7061273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyllithium
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.843
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.